2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Chemical Synthesis Quality Control Procurement

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (n-butylboronic acid pinacol ester) is a pinacol-protected alkylboronic ester with the molecular formula C₁₀H₂₁BO₂ and a molecular weight of 184.08 g·mol⁻¹. At ambient temperature it is a colorless to light-yellow liquid (boiling point 185–189 °C, predicted melting point ~14 °C, density 0.865 g·mL⁻¹, refractive index n/D 1.4182) that must be stored under inert atmosphere at –20 °C.

Molecular Formula C10H21BO2
Molecular Weight 184.09 g/mol
CAS No. 69190-62-1
Cat. No. B1272692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS69190-62-1
Molecular FormulaC10H21BO2
Molecular Weight184.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CCCC
InChIInChI=1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3
InChIKeyZHBANXSNVFDSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 69190-62-1): Procurement-Relevant Physical and Chemical Profile


2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (n-butylboronic acid pinacol ester) is a pinacol-protected alkylboronic ester with the molecular formula C₁₀H₂₁BO₂ and a molecular weight of 184.08 g·mol⁻¹. At ambient temperature it is a colorless to light-yellow liquid (boiling point 185–189 °C, predicted melting point ~14 °C, density 0.865 g·mL⁻¹, refractive index n/D 1.4182) that must be stored under inert atmosphere at –20 °C . It serves as a shelf-stable, protected source of the n-butyl nucleophile for Suzuki–Miyaura cross-coupling, C–H borylation, and related C–C bond-forming transformations.

Why n-Butylboronic Acid and Other Alkylboron Reagents Cannot Simply Replace 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane


The n-butyl fragment can be introduced through several boron-based reagents—free n-butylboronic acid, potassium n-butyltrifluoroborate, neopentyl glycol boronate, or MIDA boronate—but their performance profiles diverge sharply due to differences in hydrolytic stability, protodeboronation propensity, chromatographic behavior, and compatibility with specific catalyst systems [1]. Interchanging these reagents without accounting for these variables frequently leads to irreproducible yields, elevated impurity profiles, or complete reaction failure. The quantitative evidence below demonstrates exactly where the pinacol ester form provides measurable advantages that directly affect synthetic success and procurement decisions.

Quantitative Differentiation Evidence for 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Relative to Closest Analogs


Synthesis Reproducibility: 70% Isolated Yield at >97% GC Purity from Inexpensive Starting Materials

The target compound is prepared by reacting PinB(DMA) with n-butyllithium in THF at 0 °C to room temperature, followed by aqueous workup and filtration through n-hexane, delivering a white solid in 70% isolated yield with >97% GC purity . In contrast, commercial n-butylboronic acid (CAS 4426-47-5) is typically sold at ≥95% purity and explicitly labeled 'contains varying amounts of anhydride,' introducing lot-to-lot stoichiometric uncertainty . The pinacol ester therefore offers a higher and more consistent active-reagent content, reducing the need for pre-use assay or recrystallization.

Chemical Synthesis Quality Control Procurement

Protodeboronation Suppression: Several-Fold Reduction in Undesired H-Side Product in Copper-Mediated Radiofluorination

In copper-mediated radiofluorination (CMRF) of arylboron precursors, switching from the free boronic acid to the pinacol boronic ester precursor reduced the formation of the protodeboronated ('H-') side product by several fold [1]. The study employed identical reaction conditions (n-BuOH/DMI solvent, 110 °C, 5 min, K₂CO₃ base) while varying only the boron precursor. The boronic acid precursor substantially increased the H-side product, complicating HPLC purification of the ¹⁸F-labeled radiopharmaceutical, whereas the pinacol ester precursor afforded a cleaner reaction profile.

Radiofluorination Radiopharmaceutical Synthesis Protodeboronation

Suzuki-Type ¹¹C-Methylation Yield: Pinacol Ester Achieves ~50% RCY vs <4% for MIDA Ester

A comparative study evaluated four organoborane precursors—boronic acid, pinacol ester, trifluoroborate salt, and MIDA ester—in the Pd-mediated Suzuki-type ¹¹C-methylation of 1-bromonaphthalene to form 1-[¹¹C]methylnaphthalene. The pinacol ester and the free boronic acid both delivered radiochemical yields (RCYs) of approximately 50%, while the MIDA boronate ester gave less than 4% RCY under identical conditions [1]. The trifluoroborate gave moderate yields. The pinacol ester thus matches the reactivity of the boronic acid while providing the handling and storage advantages characteristic of protected boronates.

Radiochemistry Suzuki-Miyaura Coupling PET Tracer Synthesis

Ni-Catalyzed Suzuki-Miyaura Coupling: Pinacol Boronate Occupies a Defined Reactivity Niche Between Neopentyl Glycolboronate and Trifluoroborate

A systematic head-to-head comparison of four arylboron nucleophiles in Ni-catalyzed Suzuki-Miyaura coupling with aryl mesylates and sulfamates established a clear reactivity hierarchy. Arylboronic acid proved the most reactive; aryl neopentylglycolboronate was more efficient, less expensive, and more atom-economic than aryl pinacolboronate in anhydrous media; and arylpotassium trifluoroborate cross-coupled efficiently only in the presence of water [1]. The pinacol boronate occupies an intermediate position—it is less reactive than neopentyl glycolboronate under anhydrous Ni catalysis but outperforms trifluoroborate in water-free systems and is broadly compatible with both Ni and Pd catalytic platforms without requiring the specialized conditions needed for trifluoroborate activation.

Nickel Catalysis Cross-Coupling Boron Reagent Selection

Optimal Application Scenarios for 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Differentiation Evidence


PET Tracer and Radiopharmaceutical Synthesis Requiring Minimal Protodeboronation Side Products

In copper-mediated radiofluorination (CMRF) and related radiochemical transformations where even low levels of protodeboronated side product complicate preparative HPLC purification, the pinacol ester precursor provides a several-fold reduction in H-side product formation relative to the free boronic acid [1]. This directly improves isolated radiochemical purity and reduces purification time—a critical advantage for short-lived ¹⁸F- and ¹¹C-labeled tracers where every minute of purification reduces the final patient dose.

Suzuki-Miyaura Coupling Workflows Where MIDA Boronates Fail to Deliver Adequate Yield

Comparative data demonstrate that MIDA boronate esters afford <4% radiochemical yield in Pd-catalyzed Suzuki-type methylations, whereas the pinacol ester delivers ~50% RCY—equivalent to the free boronic acid [1]. Procurement of the pinacol ester is therefore indicated whenever the synthetic sequence requires a protected boron reagent but MIDA ester reactivity is insufficient to meet the target yield threshold.

Cross-Coupling Route Scouting Across Pd and Ni Catalytic Platforms

The pinacol boronate is compatible with both Pd- and Ni-catalyzed Suzuki-Miyaura conditions without requiring the water co-solvent that trifluoroborates demand for efficient transmetalation, nor does it suffer the cost and atom-economy penalty associated with neopentyl glycolboronate under some conditions [1]. For medicinal chemistry or process development groups that anticipate switching catalyst metals during route optimization, stocking the pinacol ester avoids the need to procure and qualify multiple boron reagents.

Scale-Up Campaigns Demanding High and Consistent Active-Reagent Content

The pinacol ester is reliably synthesized in 70% isolated yield at >97% GC purity from inexpensive PinB(DMA) and n-butyllithium [1]. In contrast, commercial n-butylboronic acid frequently contains variable amounts of the corresponding anhydride, introducing stoichiometric uncertainty that can derail scale-up reproducibility [2]. Procurement of the pinacol ester ensures a more consistent moles-per-gram active reagent content, reducing the need for pre-reaction assay and enabling more predictable process performance.

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